Chemical structure and properties of 5-(Azidomethyl)isophthalic acid
Chemical structure and properties of 5-(Azidomethyl)isophthalic acid
The following technical guide details the chemical structure, synthesis, and applications of 5-(Azidomethyl)isophthalic acid , a critical bifunctional linker used in the development of "click-modulable" Metal-Organic Frameworks (MOFs) and supramolecular assemblies.
Function: Bifunctional Ligand for Metal-Organic Frameworks (MOFs) & Click Chemistry Primary Application: Post-Synthetic Modification (PSM) of Porous Materials
Executive Summary
5-(Azidomethyl)isophthalic acid is a specialized organic ligand featuring a rigid isophthalic acid core functionalized with a pendant azidomethyl group (
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 5-(Azidomethyl)benzene-1,3-dicarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 223.14 g/mol |
| Key Functional Groups | 2 |
| Geometry | Bent ( |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/acidic media |
| Appearance | White to off-white crystalline solid |
| CAS Number | Note: Often indexed via its dimethyl ester precursor (CAS 42268-88-2) |
Structural Analysis
The molecule consists of a benzene ring substituted at positions 1 and 3 with carboxylic acid groups, creating a "V-shaped" coordination geometry typical of isophthalic acid. Position 5 holds the azidomethyl group.
-
Coordination Role: The 1,3-dicarboxylate motif typically forms dicopper paddlewheels (in MOPs) or infinite rod-shaped SBUs (in MOFs like CAU-10 or NOTT-series).
-
Reactivity Role: The aliphatic azide is kinetically stable under solvothermal synthesis conditions but highly reactive toward alkynes in the presence of Cu(I) catalysts.
Synthesis & Characterization Protocol
Since 5-(Azidomethyl)isophthalic acid is not commonly available as a bulk commodity, it is synthesized via a robust 3-step protocol starting from Dimethyl 5-methylisophthalate or 5-Methylisophthalic acid .
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis pathway from methyl-isophthalate precursor to the final azido-functionalized linker.
Detailed Methodology
Step 1: Radical Bromination
Precursor: Dimethyl 5-methylisophthalate.
-
Reagents: N-Bromosuccinimide (NBS) (1.1 eq), AIBN (catalytic),
or Benzotrifluoride (solvent). -
Procedure: Reflux the mixture under inert atmosphere (
) for 12–24 hours. The reaction is driven by radical substitution at the benzylic methyl group. -
Purification: Filter off succinimide byproduct. Evaporate solvent. Recrystallize from MeOH/Hexane.
-
Checkpoint:
H NMR should show a shift of the methyl peak (~2.5 ppm) to a methylene bromide peak (~4.5 ppm).
Step 2: Azidation (Nucleophilic Substitution)
-
Reagents: Sodium Azide (
) (1.5 eq), DMF or Acetone/Water. -
Procedure: Dissolve the brominated intermediate in DMF. Add
carefully. Stir at 60°C for 4–6 hours. -
Safety: Do not use chlorinated solvents (DCM) with azides to avoid forming explosive diazidomethane.
-
Checkpoint: IR spectrum will show a strong, sharp stretch at ~2100 cm
(Azide).
Step 3: Hydrolysis[1]
-
Reagents: LiOH or NaOH (4 eq), THF/Water (1:1).
-
Procedure: Stir at room temperature overnight. Avoid high heat to prevent degradation of the azide. Acidify with dilute HCl (1M) to pH ~2 to precipitate the product.
-
Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.
Spectroscopic Data (Self-Validation)
To verify the successful synthesis, compare your data against these expected values:
| Technique | Diagnostic Signal | Assignment |
| IR Spectroscopy | 2100–2110 cm | |
| IR Spectroscopy | 1690–1710 cm | |
| Aromatic Protons (H2, H4, H6) | ||
Applications in Metal-Organic Frameworks[4][9]
5-(Azidomethyl)isophthalic acid is primarily used to construct functionalized MOPs (e.g., Cu-MOPs) or isoreticular MOFs where the pore environment must be chemically active.
Workflow: Post-Synthetic Modification (PSM)
The azide group serves as a "bio-orthogonal" handle. It is inert during the harsh solvothermal synthesis of the MOF but reacts quantitatively afterward.
Caption: Workflow for generating functionalized porous materials using the azidomethyl linker.
Key Research Examples
-
Click-Modulable MOPs: Used to synthesize Copper(II) paddlewheel-based Metal-Organic Polyhedra (MOPs). These discrete cages are soluble and can be "clicked" with PEG chains to improve solubility or with fluorescent tags for sensing.
-
Isoreticular Doping: The linker can be doped into syntheses of NOTT-100 or PCN-14 (which typically use H4BPTC or similar bent linkers) or mixed with unfunctionalized isophthalic acid to control the density of azide sites within the pore.
Safety & Handling
-
Azide Hazards: While organic azides with a
ratio (like this molecule, ) are generally stable, they are still energetic materials.-
Rule: Never concentrate reaction mixtures containing azides to dryness if the mass is
without a blast shield. -
Incompatibility: Avoid contact with heavy metals (Pb, Cu in pure metallic form) which can form explosive metal azides. (Note: Cu(I) catalysis is safe in solution).
-
Solvents: Do not use Dichloromethane (DCM) or Chloroform as solvents for azide reactions; they can form diazidomethane (
), which is extremely explosive. Use DMF, DMSO, or Ethyl Acetate.
-
References
-
Synthesis of Isophthalate Precursors
-
Azide-Functionalized MOFs & Click Chemistry
-
General Protocol for Bromination of Methyl-Isophthalates
-
Application in Molecular Sensors
-
Lee, S., et al. (2006). Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening. Journal of the American Chemical Society. Link
-
Sources
- 1. US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. 5-Azidoisophthalic acid | C8H5N3O4 | CID 3036602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
